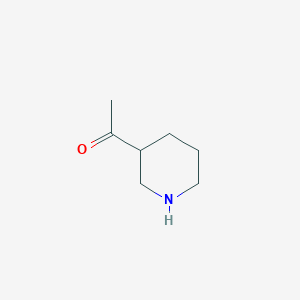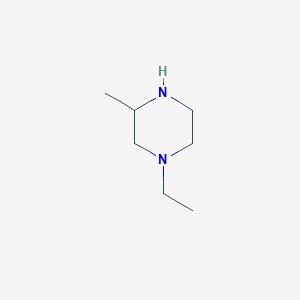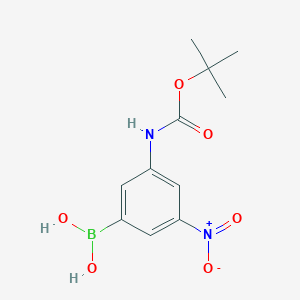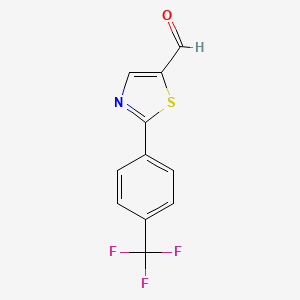
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde
Vue d'ensemble
Description
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde (TFTC) is a compound of interest in the scientific research community due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring containing sulfur, nitrogen, and carbon atoms. The compound is colorless and has a molecular weight of around 229.3 g/mol. It has been used for a variety of scientific research applications, including drug development, synthetic chemistry, and molecular biology.
Applications De Recherche Scientifique
Synthesis and Materials Science
Thiazole derivatives, including those similar to "2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde," have been extensively researched for their physicochemical properties and applications in materials science. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles has been explored, highlighting the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence, which are critical in the chemistry of materials (Tokárová & Biathová, 2018). This research indicates the potential of thiazole derivatives in developing materials with specific optical properties.
Antimicrobial and Antioxidant Activities
Some thiazole derivatives have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities, showcasing their potential in medicinal chemistry and pharmacology. For instance, a study on new thiazole and pyrazoline heterocycles revealed that these compounds exhibit significant analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012). Another research effort focused on synthesizing new 1,3-thiazole derivatives from 2(5)-hydroxyalkyl-1,3-thiazole-5(2)-carbaldehydes, aiming at potential bioactive substances, indicating a broad interest in exploring thiazole derivatives for biological applications (Sinenko et al., 2016).
Synthesis of Novel Compounds and Sensors
Research into thiazole derivatives also extends to the synthesis of novel compounds for various applications, including sensors. For example, a study on the synthesis of novel 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlights the versatility of thiazole-related compounds in synthesizing new molecules with potential applications in detecting biological targets (Bhat et al., 2016).
Fluorescence and Spectroscopic Applications
The fluorescence and spectroscopic properties of thiazole derivatives are of significant interest, with research focusing on the synthesis and characterization of compounds with high fluorescence quantum yield. Such studies are crucial for developing new fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Mécanisme D'action
- Thiazole moieties are known to play a vital role in biochemistry, including being part of vitamin B1’s structure .
Target of Action
Biochemical Pathways
: Matta, R., Pochampally, J., Dhoddi, B. N., Bhookya, S., Bitla, S., & Akkiraju, A. G. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. BMC Chemistry, 17(1), 61. Read more
Analyse Biochimique
Biochemical Properties
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain oxidoreductases, affecting their catalytic efficiency. Additionally, this compound can interact with proteins involved in signal transduction pathways, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can either promote or inhibit the transcription of specific genes, leading to changes in cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspase pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. Post-translational modifications, such as phosphorylation, can also influence its localization and activity. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFTKOKWHCIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610353 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447406-52-2 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



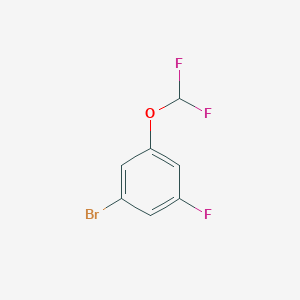
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

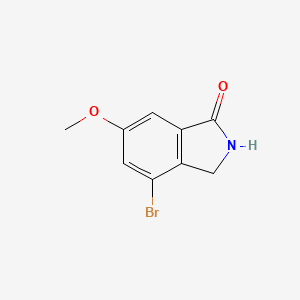

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
